molecular formula C23H17FN2O B408751 2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE CAS No. 330831-97-5

2-[(1E)-2-(2-FLUOROPHENYL)ETHENYL]-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B408751
CAS No.: 330831-97-5
M. Wt: 356.4g/mol
InChI Key: VSQNBORYENFFKZ-CCEZHUSRSA-N
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Description

2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with 2-methylbenzylamine in the presence of a suitable catalyst to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with anthranilic acid under acidic conditions to form the quinazolinone core.

    Reduction: The quinazolinone core is then reduced using a reducing agent such as sodium borohydride to yield the dihydroquinazolinone derivative.

    Ethenylation: The final step involves the ethenylation of the dihydroquinazolinone derivative with a suitable ethenylating agent, such as vinyl bromide, under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazolinone derivatives with oxidized side chains.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-(4-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one
  • 2-[(1E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one
  • 2-[(1E)-2-(2-bromophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one

Uniqueness

2-[(1E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, biological activity, and potential therapeutic applications.

Properties

CAS No.

330831-97-5

Molecular Formula

C23H17FN2O

Molecular Weight

356.4g/mol

IUPAC Name

2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17FN2O/c1-16-8-2-7-13-21(16)26-22(15-14-17-9-3-5-11-19(17)24)25-20-12-6-4-10-18(20)23(26)27/h2-15H,1H3/b15-14+

InChI Key

VSQNBORYENFFKZ-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4F

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F

Origin of Product

United States

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